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Compound of Interest |

Compound Name: 2-Benzofurancarboxaldehyde
CAS No.: 4265-16-1
- 7

The unique arrangement of the fused aromatic system and the electron-withdrawing aldehyde
group dictates the distinct properties and reactivity of 2-formylbenzofuran.

Caption: Chemical structure of 2-formylbenzofuran.

The fundamental physicochemical properties of 2-formylbenzofuran are summarized in the
table below, providing a quick reference for laboratory applications.

Property Value Source(s)
Molecular Formula CoHe02 [2]
Molecular Weight 146.14 g/mol [2]
Appearance Crystalline solid [2]
Odor Bitter almond-like [2]
Melting Point 198-199 °C [3]
Boiling Point 130-131 °C at 13.00 mmHg [2]

. Insoluble in water; slightly
Solubility _ [2]
soluble in ethanol
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Spectroscopic Characterization: A Structural
Fingerprint

Spectroscopic analysis is fundamental to confirming the identity and purity of 2-
formylbenzofuran. The interplay between the benzofuran ring and the aldehyde group results in
a unique spectral signature.
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2-Formylbenzofuran

IR Spectroscopy Mass Spectrometry
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Caption: Key spectroscopic features of 2-formylbenzofuran.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of 2-formylbenzofuran
in solution.

e 1H NMR: The proton NMR spectrum is characterized by a highly deshielded singlet for the
aldehyde proton, a direct consequence of the electronegativity of the adjacent oxygen and
the magnetic anisotropy of the carbonyl group. The protons on the furan and benzene rings
appear in the aromatic region with distinct splitting patterns.

Proton Assignment Chemical Shift (6, ppm) Multiplicity
Aldehyde (-CHO) ~9.75 Singlet (s)
Aromatic (H3, H4, H5, H6, H7) ~7.30-7.80 Multiplet (m)

e 13C NMR: The carbon spectrum is distinguished by the carbonyl carbon resonance at a very
low field. The carbons of the benzofuran scaffold resonate in the aromatic region.

Carbon Assignment Predicted Chemical Shift (6, ppm)
Aldehyde (C=0) ~180

C2 (ipso-CHO) ~153

C7a (bridgehead) ~156

C3a (bridgehead) ~128

C3 ~117

Aromatic (C4, C5, C6, C7) ~112 - 130

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental for identifying the key functional groups, particularly the
aldehyde carbonyl.
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Functional Group Wavenumber (cm~—?) Intensity

C=0 Stretch (Aldehyde) ~1690 - 1670 Strong

C-H Stretch (Aldehyde) ~2850 and ~2750 Medium, often sharp
C=C Stretch (Aromatic) ~1600 - 1450 Medium to Strong
C-O-C Stretch (Furan) ~1250 - 1020 Strong

The conjugation of the aldehyde with the benzofuran ring system lowers the C=0 stretching
frequency compared to a simple aliphatic aldehyde.

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) provides crucial information about the
molecular weight and fragmentation pattern.

e Molecular lon (M*): A prominent peak is expected at m/z = 146, corresponding to the
molecular weight of the compound.[2]

o Key Fragmentation: The most characteristic fragmentation is the loss of the formyl radical
(*CHO, 29 Da) or carbon monoxide (CO, 28 Da) to give a stable benzofuranyl cation at m/z =
117 or a benzofuran radical cation at m/z = 118, respectively.

Synthesis and Purification

The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-
rich aromatic and heteroaromatic rings, making it an ideal choice for the synthesis of 2-
formylbenzofuran from benzofuran.[4]
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Caption: General workflow for the synthesis of 2-formylbenzofuran.

Experimental Protocol: Vilsmeier-Haack Formylation

Causality: This protocol relies on the in-situ formation of the electrophilic Vilsmeier reagent
(chloroiminium salt) from dimethylformamide (DMF) and phosphorus oxychloride (POCIs). The
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electron-rich benzofuran ring attacks this reagent, primarily at the C2 position due to higher
electron density, leading to the formylated product after hydrolysis.

Step-by-Step Methodology:

» Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a
magnetic stirrer, dropping funnel, and nitrogen inlet, cool anhydrous DMF (3.0 eg.) to 0 °C in
an ice bath.

e Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCIs, 1.2 eq.) dropwise to the
cooled DMF with vigorous stirring. Maintain the temperature at 0 °C. Allow the mixture to stir
for 30 minutes at this temperature to ensure the complete formation of the Vilsmeier reagent.

o Formylation: Dissolve benzofuran (1.0 eq.) in a minimal amount of an anhydrous solvent
(e.g., 1,2-dichloroethane). Add this solution dropwise to the Vilsmeier reagent at O °C.

» Reaction Progression: After the addition is complete, allow the reaction mixture to warm to
room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer
Chromatography (TLC).

o Work-up and Hydrolysis: Once the reaction is complete, cool the mixture again in an ice bath
and carefully pour it onto crushed ice containing a saturated solution of sodium acetate or
sodium bicarbonate. This hydrolyzes the intermediate iminium salt to the aldehyde and
neutralizes the acidic medium.

» Extraction: Stir the aqueous mixture for 1 hour, then extract the product with a suitable
organic solvent (e.g., ethyl acetate or dichloromethane) three times.

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Na2S0a4), and concentrate under reduced pressure. The crude product is then purified by
flash column chromatography on silica gel to yield pure 2-formylbenzofuran.

Chemical Reactivity and Synthetic Utility

The reactivity of 2-formylbenzofuran is dominated by the aldehyde group, which serves as a
handle for a vast array of chemical transformations.
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» Oxidation: The aldehyde can be readily oxidized to the corresponding benzofuran-2-
carboxylic acid using standard oxidizing agents like potassium permanganate (KMnQa) or
Jones reagent (CrOs/H2S0a4).

e Reduction: The formyl group can be reduced to a hydroxymethyl group (2-
(hydroxymethyl)benzofuran) using mild reducing agents such as sodium borohydride
(NaBHa).

e Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by various
nucleophiles, including Grignard reagents and organolithium compounds, to form secondary
alcohols.

o Condensation Reactions: It undergoes condensation reactions with active methylene
compounds (e.g., malonates in Knoevenagel condensation) and amines/hydrazines to form
Schiff bases and hydrazones, respectively.

o Wittig Reaction: Reaction with phosphorus ylides provides a reliable route to 2-
vinylbenzofuran derivatives.

» Electrophilic Substitution: While the benzofuran ring is generally reactive towards
electrophiles, the electron-withdrawing nature of the 2-formyl group deactivates the ring,
making further electrophilic substitution more challenging and typically directing it to the C5
position.

Applications in Research and Development

The synthetic versatility of 2-formylbenzofuran makes it a high-value intermediate in several
fields.

» Medicinal Chemistry: It is a key precursor for the synthesis of complex benzofuran-
containing molecules with potential therapeutic applications. The benzofuran scaffold is
present in marketed drugs like the antiarrhythmic Amiodarone.[5]

o Agrochemicals: Benzofuran derivatives have shown promise as fungicides and insecticides.

[5]
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» Materials Science: The rigid, planar structure of the benzofuran system is exploited in the
development of organic electronic materials, such as organic light-emitting diodes (OLEDS)
and field-effect transistors.[1]

Safety and Handling
As a reactive aldehyde, 2-formylbenzofuran requires careful handling in a laboratory setting.

o GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),
H335 (May cause respiratory irritation).[2]

e Precautions:

Work in a well-ventilated fume hood.

[¢]

o

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves,
and a lab coat.

[¢]

Avoid inhalation of dust and contact with skin and eyes.

o

Store in a cool, dry, and well-ventilated area away from incompatible materials such as
strong oxidizing agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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